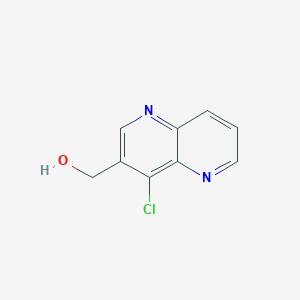
(4-Chloro-1,5-naphthyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-1,5-naphthyridin-3-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a naphthyridine ring system, which is a fused bicyclic structure containing nitrogen atoms at specific positions. The presence of a chloro group at the 4-position and a hydroxymethyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1,5-naphthyridin-3-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-1,5-naphthyridine. This can be achieved through various methods, including the cyclization of appropriate precursors under specific conditions.
Hydroxymethylation: The introduction of the hydroxymethyl group at the 3-position is usually carried out through a hydroxymethylation reaction. This involves the use of formaldehyde and a suitable base to achieve the desired substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-1,5-naphthyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1,5-naphthyridin-3-ylmethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions include:
Oxidation: 4-Chloro-1,5-naphthyridine-3-carboxylic acid.
Reduction: 1,5-Naphthyridin-3-ylmethanol.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-1,5-naphthyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (4-Chloro-1,5-naphthyridin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme function by mimicking the natural substrate or by binding to allosteric sites, leading to conformational changes that affect enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridin-3-ylmethanol: Lacks the chloro group, resulting in different reactivity and biological activity.
4-Chloro-1,5-naphthyridine: Lacks the hydroxymethyl group, affecting its solubility and interaction with biological targets.
4-Chloro-1,8-naphthyridin-3-yl)methanol: Contains a different arrangement of nitrogen atoms, leading to distinct chemical properties.
Uniqueness
(4-Chloro-1,5-naphthyridin-3-yl)methanol is unique due to the presence of both the chloro and hydroxymethyl groups, which confer specific reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H7ClN2O |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
(4-chloro-1,5-naphthyridin-3-yl)methanol |
InChI |
InChI=1S/C9H7ClN2O/c10-8-6(5-13)4-12-7-2-1-3-11-9(7)8/h1-4,13H,5H2 |
Clé InChI |
SQWBPYCHLYWHTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2N=C1)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


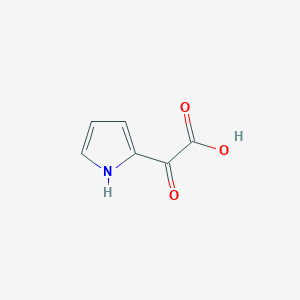
![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)

![13-chloro-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12839626.png)
![1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane](/img/structure/B12839628.png)
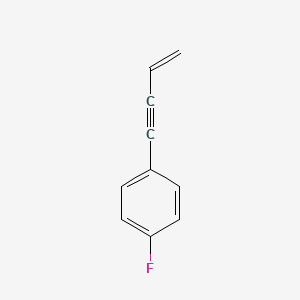

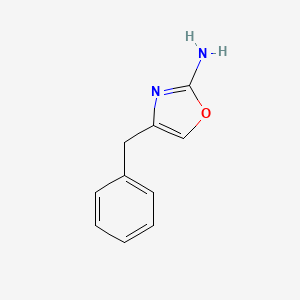
![7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12839650.png)

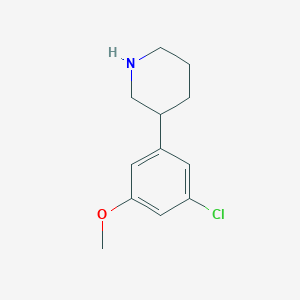
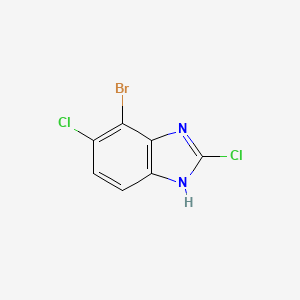
![6,6-dimethyl-2-(6-(1-methyl-1H-pyrazol-4-yl)-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12839667.png)
![6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839673.png)
